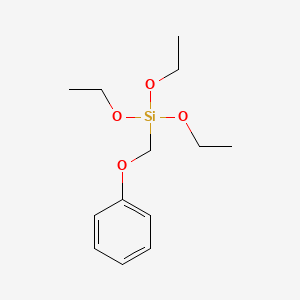

Triethoxy(phenoxymethyl)silane

Description

Triethoxy(phenoxymethyl)silane is a silane coupling agent characterized by a phenoxymethyl (-O-C₆H₄-CH₂-) group attached to a silicon atom with three ethoxy (-OCH₂CH₃) substituents. Such silanes are widely used in coatings, composites, and surface modification due to their ability to form stable siloxane networks via hydrolysis and condensation .

Properties

CAS No. |

61463-94-3 |

|---|---|

Molecular Formula |

C13H22O4Si |

Molecular Weight |

270.40 g/mol |

IUPAC Name |

triethoxy(phenoxymethyl)silane |

InChI |

InChI=1S/C13H22O4Si/c1-4-15-18(16-5-2,17-6-3)12-14-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3 |

InChI Key |

MEBUVXRKNQZEIR-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](COC1=CC=CC=C1)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethoxy(phenoxymethyl)silane can be synthesized through the reaction of phenoxymethyl chloride with triethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. The reaction can be represented as follows:

C6H5OCH2Cl+HSi(OC2H5)3→C6H5OCH2Si(OC2H5)3+HCl

Industrial Production Methods

In industrial settings, the production of triethoxy(phenoxymethyl)silane involves the use of large-scale reactors and continuous flow processes. The reaction is carried out in a solvent such as toluene or xylene to facilitate the mixing of reactants and the removal of by-products. The product is then purified through distillation to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Triethoxy(phenoxymethyl)silane undergoes various types of chemical reactions, including:

Hydrolysis: The compound reacts with water to form silanols and ethanol.

Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water and a catalyst such as hydrochloric acid or acetic acid.

Condensation: Catalyzed by acids or bases, with the reaction occurring at room temperature or slightly elevated temperatures.

Substitution: Nucleophiles such as amines or alcohols are used to replace the ethoxy groups under mild conditions.

Major Products Formed

Hydrolysis: Silanols and ethanol.

Condensation: Siloxane polymers.

Substitution: Various organosilicon compounds with different functional groups.

Scientific Research Applications

Triethoxy(phenoxymethyl)silane has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a coupling agent in polymer chemistry.

Biology: Employed in the modification of biomolecules and surfaces for improved biocompatibility.

Medicine: Investigated for its potential use in drug delivery systems and medical coatings.

Industry: Utilized in the production of adhesives, sealants, and coatings due to its strong bonding properties.

Mechanism of Action

The mechanism by which triethoxy(phenoxymethyl)silane exerts its effects involves the formation of strong covalent bonds with both organic and inorganic substrates. The ethoxy groups undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. These bonds provide stability and durability to the materials in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The performance of triethoxy silanes varies significantly depending on their organic substituents. Below is a detailed comparison with structurally related compounds:

Triethoxy Silane (TEOS)

- Applications : Primarily used in sol-gel processes and cementitious systems.

- Performance: TEOS exhibits moderate dispersion in cement paste but lacks steric hindrance due to its small size. Levi et al. found that amino- or alkyl-modified silanes outperform TEOS in dispersion efficiency .

3-Aminopropyl Triethoxy Silane (APTES)

- Structure : NH₂(CH₂)₃-Si(OCH₂CH₃)₃.

- Applications: Adhesion promotion in composites, surface functionalization of nanoparticles.

- Performance: APTES forms strong covalent bonds with hydroxyl-rich surfaces (e.g., SiO₂ or cellulose). In cement systems, it enhances dispersion but is less effective than N-2-aminoethyl-3-aminopropyl trimethoxy silane (AEAPTMS), which has longer side chains for better steric hindrance .

Triethoxy(ethyl)silane

- Structure : CH₃CH₂-Si(OCH₂CH₃)₃.

- Applications : Fiber treatment in polymer composites (e.g., coir-PVC).

- Performance : Removes lignin/hemicellulose from natural fibers, improving interfacial bonding. In coir-PVC composites, it achieves a fatigue limit of 2.819 MPa at 6% fiber content, outperforming other treatments .

Triethoxy(octyl)silane (C8)

- Structure : CH₃(CH₂)₇-Si(OCH₂CH₃)₃.

- Applications : Hydrophobic coatings, rubber vulcanizates.

- Performance : Provides superior steric hindrance due to its long alkyl chain. In silica-filled rubber, it acts as a covering agent, reducing silica-polymer interactions and improving processability .

Triethoxy(4-(trifluoromethyl)phenyl)silane (TETFMPS)

- Structure : CF₃-C₆H₄-Si(OCH₂CH₃)₃.

- Applications : Corrosion-resistant coatings for metals.

- Performance : The trifluoromethyl group enhances hydrophobicity and chemical resistance. Infrared studies confirm its stable siloxane network formation on aluminum surfaces .

Vinyl Triethoxy Silane (VTES)

- Structure : CH₂=CH-Si(OCH₂CH₃)₃.

- Applications: Surface modification of nanoparticles (e.g., antimony-doped tin oxide, ATO).

- Performance : Reduces ATO particle size from 221.0 nm to 121.1 nm, improving dispersion and transparency in coatings .

γ-Carbazole Propyl Triethoxy Silane

- Structure : Carbazole-(CH₂)₃-Si(OCH₂CH₃)₃.

- Applications : Photoconductive materials.

- Performance : Introduces photoconductivity via the carbazole group, enabling use in optoelectronic devices .

Data Tables

Table 1: Structural and Performance Comparison

Table 2: Substituent Effects on Properties

Research Findings

- Cement Systems : AEAPTMS outperforms TEOS and APTES in dispersion due to longer side chains and stronger steric hindrance .

- Fiber Composites : Triethoxy(ethyl)silane increases cellulose content in coir fibers by removing lignin/hemicellulose, improving fatigue life by 30% compared to untreated fibers .

- Coatings : TETFMPS forms corrosion-resistant films on aluminum, with FTIR confirming Si-O-Si network formation after thermal treatment .

- Rubber Vulcanizates : Triethoxy(octyl)silane reduces cross-link density by shielding silica surfaces, enhancing processability without sacrificing mechanical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.